1-Propene, tetramer
Description
Historical Trajectory of Research on 1-Propene, tetramer
The development of this compound is intrinsically linked to the broader history of polymer science and the petrochemical industry. Early research focused on the polymerization of propylene (B89431), with processes being developed to control the degree of polymerization to favor the formation of the tetramer. A notable patented process involves passing gaseous propylene through a reactor with a phosphoric acid catalyst to produce propylene tetramer. This method was significant as it eliminated the need for recycling lighter polymer intermediates like dimers and trimers. Over time, research has led to the use of various catalysts, including Lewis acids like aluminum chloride-boron trifluoride and solid catalysts such as zeolites, to improve the efficiency and selectivity of the oligomerization process. The resulting product, often referred to as propylene tetramer (PTM) or dodecene, has found widespread use as a precursor for detergents, lubricant additives, and plasticizers.
Contemporary Research Paradigms and Scientific Challenges
Current research on this compound and related olefins is multifaceted, addressing both fundamental scientific questions and practical industrial challenges. A significant area of investigation is the development of more efficient and environmentally friendly catalytic systems for its synthesis. The drive for sustainable chemical processes has spurred research into novel catalysts that can operate under milder conditions and offer higher selectivity, thus reducing by-product formation and energy consumption.
Another major challenge lies in the detailed characterization of the complex isomeric mixtures that constitute commercial propylene tetramer. Since it is a branched alkene with numerous possible structures, a thorough understanding of the composition is crucial for optimizing its performance in various applications. Advanced analytical techniques are being employed to elucidate the precise structures of the different isomers present.
Furthermore, the environmental impact of chemical production is a growing concern. Research is ongoing to develop more sustainable production methods for this compound and to explore its role in the circular economy, such as its potential production from the pyrolysis of plastics like polypropylene (B1209903).
Methodological Frameworks in this compound Investigations
The investigation of this compound relies on a combination of synthesis, analytical, and computational methods.
Synthesis and Production: The primary method for producing this compound is the oligomerization of propylene. This is typically carried out using a catalyst, such as solid phosphoric acid (SPA) or zeolites, in a reactor under controlled temperature and pressure. The process yields a mixture of higher olefins, from which the desired propylene tetramer fraction is separated by distillation. Research in this area focuses on optimizing reaction conditions and catalyst performance to maximize the yield and purity of the tetramer.
Analytical Characterization: A variety of analytical techniques are employed to characterize this compound. Gas chromatography (GC) and mass spectrometry (MS) are fundamental for separating and identifying the different isomers present in the mixture. Spectroscopic methods, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, provide detailed information about the molecular structure and functional groups. acs.org For instance, IR spectroscopy can be used to identify the characteristic C=C double bonds in the alkene structure.
Computational Modeling: Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for studying the reaction mechanisms and kinetics of olefin polymerization. These theoretical studies can provide insights into the structure and reactivity of the catalytic species and the growing polymer chains, aiding in the design of more efficient catalysts and processes.
Interactive Data Tables
Below are tables summarizing key properties and research findings related to this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H24 | |
| Molecular Weight | 168.32 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 185-196 °C | |
| Melting Point | -35 °C | |
| Density | 0.758 g/mL at 20 °C | |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, petroleum ether |
Table 2: Key Research Findings
| Research Area | Finding | Reference |
| Synthesis | Can be synthesized via propylene oligomerization using catalysts like solid phosphoric acid or zeolites. | |
| Catalysis | Lewis acids such as AlCl3-BF3 have been investigated as catalysts. | |
| Process Technology | A patented process allows for direct production without recycling lighter polymers. | |
| Applications | A key intermediate for producing detergents, lubricant additives, and plasticizers. | |
| Isomerism | Exists as a complex mixture of branched isomers. |
Structure
3D Structure
Properties
IUPAC Name |
(4E,7E,10E)-dodeca-1,4,7,10-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,6-7,9-10,12H,1,5,8,11H2,2H3/b6-4+,9-7+,12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRMTWBZRLYXQC-FNCTZUPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC=CCC=CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C/C=C/C/C=C/CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027634 | |
| Record name | 1-Propene, tetramer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propene, tetramer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6842-15-5 | |
| Record name | 1-Propene, tetramer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propene, tetramer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propene, tetramer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of 1 Propene, Tetramer Formation
Catalytic Oligomerization Pathways
The catalytic oligomerization of propylene (B89431) is a cornerstone of petrochemistry, enabling the production of valuable products like 1-propene, tetramer. The reaction proceeds via two main catalytic routes: homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically a liquid phase. Conversely, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants.
Homogeneous Catalysis Research
Homogeneous catalysis offers the advantage of high selectivity and activity due to well-defined active sites. Research in this area has focused on metal-complexes and organometallic systems.
The use of transition metal complexes as catalysts for olefin oligomerization has been a subject of extensive research. Nickel complexes, in particular, have shown significant promise. For instance, cationic nickel(II) α-diimine complexes, when activated by an aluminum co-catalyst like methylaluminoxane (B55162) (MAO), are highly effective for ethylene (B1197577) oligomerization and can also dimerize propylene with high turnover frequencies. Mechanistic studies suggest that the electronic properties of the diimine ligand and the nature of the cocatalyst play a crucial role in determining the product distribution.
Another notable example involves nickel complexes with dithioacetylacetonate ligands, which are also active in propylene dimerization. The mechanism of these reactions is often debated, with possibilities including the Cossee-Arlman mechanism, which involves the insertion of an olefin into a metal-alkyl bond.
The development of highly active homogeneous catalysts, such as those based on nickel, has been a significant advancement. For example, solutions of EtAlCl2 and (π-C3H5)NiBrP(C6H11)3 are reported to be extremely active for propylene dimerization.
Organometallic catalysts, particularly those based on Ziegler-Natta systems and metallocenes, have revolutionized olefin polymerization and oligomerization. These catalysts, often activated by methylaluminoxane (MAO), offer precise control over the polymer or oligomer structure.
Zirconocene (B1252598) catalysts, for example, have been studied for the oligomerization of higher α-olefins. The structure of the metallocene and the reaction conditions can be tuned to control the degree of oligomerization, leading to the formation of dimers, trimers, and tetramers. While much of the research has focused on polymerization, the principles are applicable to the controlled oligomerization required for this compound synthesis.
The combination of a zirconocene precatalyst with triisobutylaluminum (B85569) on an alumina (B75360) support can generate ionized organometallic species that are active for ethylene polymerization, a process that shares mechanistic features with oligomerization.
Metal-Complex Catalysis
Heterogeneous Catalysis Research
Heterogeneous catalysts are widely used in industrial processes due to their ease of separation from the reaction products and their robustness. For propylene oligomerization, zeolite-based catalysts and solid phosphoric acid catalysts are of primary importance.
Zeolites are crystalline aluminosilicates with a well-defined porous structure and acidic properties, making them excellent catalysts for various hydrocarbon transformations, including oligomerization. The shape-selectivity of zeolites can influence the product distribution, with medium-pore zeolites like ZSM-5 favoring the formation of less branched oligomers.
BEA-type zeolites, which have a 12-membered ring structure, are also effective for propylene oligomerization to produce the tetramer. The catalytic activity of BEA zeolites is influenced by the distribution of acid sites within the zeolite crystal. Research has shown that modifying zeolites, for instance by incorporating metals like chromium, can enhance their catalytic performance. A study on ZSM-5 modified with Cr and W showed that a Cr-exchanged catalyst exhibited higher conversion rates in propene oligomerization.
The mechanism of olefin oligomerization over zeolites is believed to involve the formation of carbenium ion intermediates on the Brønsted acid sites of the catalyst. The reaction proceeds through steps of propagation (chain growth) and termination.
| Catalyst | Binder | Propylene Conversion (%) | Reference |
|---|---|---|---|
| H-ZSM-5 | Alumina | 48 | |
| Cr-H-ZSM-5(i) | Alumina | 52 | |
| W-H-ZSM-5(1) | Alumina | 46 | |
| H-ZSM-5 | Kaolin | 39 | |
| Cr-H-ZSM-5(i) | Kaolin | 41 | |
| W-H-ZSM-5(1) | Kaolin | 46 |
Solid phosphoric acid (SPA) catalysts are widely used for the oligomerization of propylene to produce gasoline-range olefins, as well as nonene and dodecene (propylene trimer and tetramer). These catalysts consist of phosphoric acid supported on a solid carrier like kieselguhr. The active component is believed to be free phosphoric acid on the catalyst surface, which acts as a protonic acid catalyst.
The "tetramer-mode" of operation using SPA catalysts is a known process for producing distillate-range products from propylene. The process typically involves passing gaseous propylene through a fixed bed of the SPA catalyst at elevated temperatures (e.g., 300-400°F) and pressures (e.g., 250-400 psi). The selectivity towards the tetramer can be influenced by operating conditions and the hydration state of the catalyst. Recycling of lower oligomers, such as the trimer, can be employed to increase the yield of the desired tetramer.
The development of advanced SPA catalysts, such as the T-49 catalyst composed of silicon polyphosphates and boron polyphosphate, has led to improved performance in industrial applications. The activity and selectivity of SPA catalysts are related to the total amount of free acid and its strength distribution.
| Parameter | Value | Reference |
|---|---|---|
| Temperature | 160-200 °C | |
| Pressure | 50-60 atm | |
| Propylene Conversion | ≥ 76% (mass) | |
| Nonene + Dodecene Selectivity | ≥ 80% (mass) |
Supported Metal Catalysts (e.g., Nickel-Exchanged Mesoporous Aluminosilicates)
The oligomerization of 1-propene is effectively catalyzed by supported nickel catalysts, particularly nickel-exchanged mesoporous aluminosilicates. These materials, such as Ni-exchanged Al-MCM-41, MCM-48, and SBA-15, have demonstrated high activity and selectivity, often exceeding 98%, for the production of oligomers. mdpi.com The catalytic performance is not merely dependent on the presence of nickel but is intricately linked to the structural and chemical environment of the active Ni²⁺ sites.
Research has shown that the activity of these catalysts is a strong function of the dispersion of Ni²⁺ cations. mdpi.com Higher activities per nickel cation are achieved when the sites are highly dispersed, which can be accomplished by lowering the nickel loading at a fixed Si/Al ratio or by increasing the Si/Al ratio to reduce the concentration of exchangeable sites. mdpi.com
A critical factor influencing catalytic activity is the pore architecture of the aluminosilicate (B74896) support. Studies comparing microporous zeolites (like Ni-Na-X) with mesoporous materials (like Ni-Na-MCM-41 and Ni-Na-SBA-15) have shown that the activity of Ni²⁺ cations increases with the free volume around the active site. mdpi.com For instance, under similar reaction conditions, Ni-Na-MCM-41 was found to be more than twice as active as the smaller-pored Ni-Na-X zeolites. mdpi.com This suggests that larger pores reduce steric hindrance and facilitate the oligomerization process. However, this increased space can lead to diminished control over the product structure, resulting in a higher degree of branching. For example, while larger mesoporous materials showed higher catalytic activity, they all produced dimers with approximately 49% branched products.
The presence of non-catalytic alkali metal cations, such as Na⁺, can also enhance the yield of oligomers by neutralizing strong Brønsted acid sites, which can otherwise lead to undesired side reactions. mdpi.com The specific alkali metal cation (e.g., Li⁺, Na⁺, K⁺) generally has a minimal effect on activity, with the exception of larger cations like Cs⁺, which can decrease pore volume and slightly lower the catalyst's activity. mdpi.com
Table 1: Influence of Support Pore Size on Propene Dimerization Rate over Ni-Exchanged Catalysts
| Catalyst | Support Pore Size (Å) | Dimer Formation Rate per Ni (h⁻¹) | Dimer Branching (%) |
| Ni-K-X | ~13 (supercage) | 7 | 36 |
| Ni-Sr-X | ~13 (supercage) | 52 | 70 |
| Ni-Na-MCM-41 | 23 | 110 | 49 |
Data compiled from studies conducted at 453 K and 5 bar of propene pressure.
Organocatalysis in 1-Propene Oligomerization
The oligomerization of 1-propene is predominantly achieved using solid acid catalysts like zeolites or supported metal catalysts. The application of traditional organocatalysis for this transformation is not widely documented in scientific literature. However, the principles of acid catalysis, which are central to propene oligomerization, can be extended to certain classes of organic molecules. Strong Brønsted acid organocatalysts have the potential to initiate the reaction by protonating the olefin, a key step in the accepted carbocationic mechanism.
For instance, highly acidic organocatalysts like chiral imidodiphosphorimidates (IDPi) have been successful in activating unbiased alkenes for other reactions, demonstrating the potential of potent organic acids in olefin chemistry. Research into related reactions has shown that Brønsted acidic ionic liquids supported on silica (B1680970) can effectively catalyze the oligomerization of isobutene, a similar light olefin. This suggests that organic cations with strong acidic properties could, in principle, catalyze propene oligomerization, although this remains a niche area compared to established heterogeneous methods. The primary challenge lies in the high stability of the catalyst required under typical oligomerization conditions and the prevention of catalyst deactivation.
Mechanistic Elucidation of this compound Oligomerization
Understanding the mechanism of 1-propene oligomerization is crucial for controlling product selectivity and catalyst design. The process is primarily understood to proceed via a carbocationic pathway on acid catalysts.
Reaction Intermediate Identification and Characterization
Spectroscopic studies have been instrumental in identifying the transient species involved in the oligomerization of propene. A three-step mechanism is widely accepted for reactions over solid acid catalysts like ZSM-5 zeolites. The initial step involves the formation of a hydrogen-bonded intermediate between the propene molecule and a Brønsted acid site on the catalyst surface. This intermediate has been identified through techniques like inelastic neutron scattering (INS), which detected the splitting of a peak corresponding to the propene C=C bond's twisting motion.
Following this initial interaction, the olefin is protonated to form a carbocation intermediate. This highly reactive species is often described as a bonded alkoxide, which is an active center for subsequent chain growth. In-situ time-resolved FTIR spectroscopy has been used to monitor the development of various carbenium ions during the reaction, including saturated (Cₙ⁺), alkenyl (Cₙₘ⁼⁺), and aromatic carbenium ions, which form through protonation and intermolecular hydride transfers. In some reaction pathways, particularly those leading to aromatic side products, cyclopentadienyl (B1206354) (CPD) cations have been identified as key intermediates.
Reaction Pathway Determination
The reaction pathway for propene oligomerization on acid catalysts begins with the formation of the carbocation intermediate, as described above. This is the rate-limiting step of the process. The initial carbocation then reacts with subsequent propene molecules from the gas phase to form larger oligomers. For instance, the reaction of the initial C₃⁺ species with a propene molecule leads to a C₆⁺ species, which can then react further to form C₉⁺, C₁₂⁺ (the tetramer), and higher oligomers.
Kinetic and Thermodynamic Studies of this compound Synthesis
Kinetic and thermodynamic analyses provide quantitative insights into the rates and equilibrium of the oligomerization process, which are essential for reactor design and process optimization.
Reaction Rate Constant Determination
The kinetics of propene oligomerization have been investigated over various catalysts, with studies often focusing on determining reaction rate constants and activation energies. Over zeolite catalysts like MTW and TON, the reaction can be described by first-order kinetics under conditions where the catalyst surface is not saturated with reactants. Rate constants have been shown to be independent of crystallite size in certain temperature ranges, indicating that the reaction is under kinetic control rather than being limited by diffusion.
The apparent activation energy is a key parameter for determining if transport limitations are influencing measured rates. An intrinsic activation energy of 53 kJ mol⁻¹ has been reported for alkene oligomerization, with lower experimental values often attributed to diffusional constraints. Kinetic studies on HZSM-5 have employed lumped models to describe the complex reaction network, allowing for the determination of multiple kinetic rate constants for the formation of different product groups (e.g., C₄-C₇ olefins, C₈₊ olefins, paraffins, and aromatics). These models confirm that oligomerization is the dominant reaction at lower temperatures.
For nickel-based catalysts, activity is often reported as a turnover frequency (TOF) or a specific rate of formation. These rates are highly dependent on the catalyst structure and reaction conditions.
Table 2: Kinetic Parameters for Propene Oligomerization
| Catalyst System | Parameter | Value | Conditions |
| H-ZSM-5 | Activation Energy (Eₐ) for C₉ production | 45.9 kJ/mol | 250-300 °C |
| H-ZSM-5 | Pre-exponential Factor (k₀) for C₉ production | 1.83E+03 h⁻¹ | 250-300 °C |
| TON Zeolite | First-Order Rate Constant (k) | Varies, e.g., ~0.1 s⁻¹ per H⁺ | 523 K |
| MTW Zeolite | Apparent Activation Energy (Eₐ,app) | 68 kJ/mol | 423-573 K |
| Ni-Sr-X Zeolite | Dimer Formation Rate | 52 h⁻¹ per Ni | 453 K, 5 bar |
Data compiled from multiple research sources.
Activation Energy Profiling
For instance, the dimerization of propylene on a Ni/UiO-66 metal-organic framework was found to have an apparent activation energy of approximately 20 kJ/mol. In contrast, oligomerization over ZSM-5 zeolites, which proceeds via different mechanisms, exhibits a higher activation energy. When dimerization is the predominant reaction over ZSM-5, the apparent activation energy is about 42 kJ/mol. Density functional theory (DFT) computations have been employed to further probe these energy barriers, analyzing the strain energy of the catalyst and the propene molecule at the transition state to understand the preference for different insertion sites.
The table below summarizes reported activation energies for key steps in propene oligomerization over different catalysts.
| Catalytic System | Reaction Step | Apparent Activation Energy (Ea) | Source(s) |
| Ni/UiO-66 | Propylene Dimerization | ~20 kJ/mol | |
| ZSM-5 Zeolite | Propylene Dimerization | ~42 kJ/mol | |
| γ-Bismuth Molybdate (B1676688) | Initial H-abstraction from propene | 27.3 kcal/mol |
This interactive table summarizes key activation energy data from research findings.
Equilibrium Constant Analysis
The formation of this compound is part of a complex series of reversible reactions. Oligomerization processes exist in a dynamic equilibrium with isomerization and β-scission (cracking) reactions. The final product distribution, including the yield of the tetramer, is dictated by these thermodynamic equilibria, which are highly sensitive to reaction conditions.
The following table illustrates the conceptual relationship between reaction conditions and the equilibrium position in propene oligomerization.
| Condition Change | Effect on Equilibrium Position | Expected Impact on Tetramer Yield | Principle |
| Increase Temperature | Shifts toward reactants (propene) and cracking products | Decrease | Higher temperatures favor endothermic cracking reactions (β-scission). |
| Decrease Temperature | Shifts toward products (higher oligomers) | Increase | Oligomerization (C-C bond formation) is generally exothermic. |
| Increase Pressure | Shifts toward products (fewer moles of gas) | Increase | The formation of one mole of tetramer from four moles of propene reduces the total moles of gas, favoring product formation at high pressure. |
This conceptual table outlines how process variables affect the equilibrium of propene oligomerization based on established thermodynamic principles.
Green Chemistry and Sustainable Synthesis Approaches for this compound
In line with the principles of green chemistry, there is a growing focus on developing more sustainable and environmentally friendly methods for producing this compound. acs.org These approaches aim to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency.
Advancements in catalysis are also central to greener synthesis routes. acs.org The development of more efficient and selective catalysts can improve atom economy by minimizing the formation of unwanted byproducts. This not only reduces waste but also simplifies downstream separation and purification processes, leading to energy and cost savings. acs.org For example, research into novel solid acid catalysts, such as zeolites and polymeric resins, seeks to enhance catalyst stability and lifetime, reducing the need for frequent replacement and disposal.
Theoretical and Computational Chemistry Studies of 1 Propene, Tetramer
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of 1-propene, tetramer. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting its stability, reactivity, and spectroscopic properties.
The electronic structure of a molecule dictates its fundamental chemical behavior. For the various isomers of this compound, quantum chemical calculations can elucidate key features such as the distribution of electron density, the nature of the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation.
While specific, detailed reports on the electronic structure of individual this compound isomers are scarce, the methods to characterize them are well-established. DFT studies, for instance, are employed to model these molecules. Such calculations would typically involve geometry optimization of the various branched C12 structures, followed by an analysis of the molecular orbitals and the electrostatic potential map. The electron density map reveals the electron-rich double bonds, which are the primary sites for electrophilic attack, and the electron-poor regions, providing a complete picture of the molecule's electronic landscape. These foundational calculations are an implicit but essential first step in any computational study of the molecule's reactivity.
Quantum chemical calculations are instrumental in predicting the reactivity of this compound and analyzing the transition states of its reactions. This is particularly relevant in industrial processes such as catalytic cracking, where the tetramer is broken down into smaller, more valuable molecules.
A notable example involves the use of DFT to study the cracking of a propylene (B89431) tetramer model over a sulfated zirconia (SZO) catalyst. researchgate.net This research computationally modeled the hydride abstraction from a tertiary carbon-hydrogen (C-H) bond within the tetramer structure, a critical initiation step in the cracking process. researchgate.net The calculations showed that this step is exothermic and is followed by β-scission to yield smaller olefin products. researchgate.net Furthermore, the study investigated the role of pyrosulfate sites on the catalyst, finding a modest energy barrier for the formation of an adsorbed SO₃ species that acts as a powerful Lewis acid. researchgate.net The analysis of the reaction energetics provides a quantitative measure of the molecule's susceptibility to undergo specific chemical transformations under catalytic conditions.
Table 1: Calculated Energy Barrier in a Reaction Involving Propylene Tetramer
| Reaction Step | Computational Method | Catalyst Model | Calculated Barrier (kcal/mol) |
|---|
This table presents a calculated energy barrier for a catalyst-related step that enables the subsequent reaction of the propylene tetramer.
Electronic Structure Characterization
Computational Design of Catalysts for 1-Propene Oligomerization
The synthesis of this compound is achieved through the oligomerization of 1-propene, a reaction heavily reliant on catalysis. Computational chemistry plays a pivotal role in the rational design and optimization of these catalysts. By modeling the reaction at an atomic level, researchers can understand catalytic mechanisms, identify rate-limiting steps, and predict how changes to the catalyst structure will affect its activity and selectivity.
Nickel-based catalysts are widely used for olefin oligomerization. Computational studies, often using DFT, have been crucial in elucidating the reaction mechanisms on these catalysts. Two commonly proposed mechanisms are the Cossee-Arlman mechanism and the metallacycle mechanism. DFT calculations of the potential energy surfaces for these pathways on models of catalyst active sites—such as nickel-functionalized metal-organic frameworks (MOFs)—allow researchers to determine the activation energies for key steps like olefin coordination, insertion, and β-hydride elimination.
For example, studies on Ni-functionalized MOFs like Ni-MIL-127 and Ni/UiO-66 have used DFT to compare computed apparent activation energies with experimental kinetic data. This comparison has helped to validate the prevalence of the Cossee-Arlman mechanism. Furthermore, computational screening allows for the systematic evaluation of different transition metals within the catalyst framework. A study on trimetallic Fe₂M MOF nodes explored substituting the active Ni atom with other 3d-transition metals, revealing a correlation between the spin density on the metal center and the energy barriers for C-C bond formation. This type of in silico screening accelerates the discovery of more efficient and selective catalysts for producing this compound.
Table 2: Examples of Computational Studies in Propene Oligomerization Catalyst Design
| Catalyst System | Computational Method | Key Finding | Reference(s) |
|---|---|---|---|
| Ni-MIL-127 (MOF) | DFT | Validated the Cossee-Arlman mechanism by comparing calculated and experimental activation energies (55-67 kJ/mol). | |
| Ni/UiO-66 (MOF) | DFT | Confirmed first-order kinetics and the Cossee-Arlman mechanism; calculated an apparent activation energy of ~20 kJ/mol. |
Ab Initio and Density Functional Theory (DFT) Benchmarking for this compound Systems
Computational modeling has become an indispensable tool for understanding and optimizing olefin polymerization processes, including the formation of oligomers like this compound. Both ab initio and Density Functional Theory (DFT) methods are employed to investigate the complex reaction mechanisms, catalyst behavior, and energetics involved.
Ab initio methods, which aim to solve the Schrödinger equation and focus on the system's wavefunction, include techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) methods. High-level methods such as coupled cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used to provide benchmark-quality interaction energies, especially for smaller, representative systems due to their high computational cost. For instance, studies on n-alkane dimers have used CCSD(T) to calibrate results from more computationally efficient methods. Due to the size of the this compound system and the complexity of its potential reaction pathways, direct, exhaustive calculations using high-level ab initio methods are often computationally prohibitive. Therefore, they are typically used to benchmark the accuracy of DFT functionals for a specific class of reactions or interactions relevant to the oligomerization process.
Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it the most widely applied method for modeling chemical reactions involving transition metal complexes, which are common catalysts in olefin polymerization. DFT calculations are routinely used to investigate ligand effects on catalyst activity and selectivity, polymerization mechanisms, and polymer properties. Various functionals are available, differing in their exchange-correlation approximations, with common examples being B3LYP, BP86, and BMK. The choice of functional and basis set is critical, and benchmarking against experimental data or higher-level ab initio calculations is essential for reliability. For example, studies have shown that including dispersion corrections (e.g., DFT-D3) improves the accuracy of calculated reaction energies.
In the context of propene oligomerization, DFT is used to model key mechanistic steps, such as the Cossee-Arlman mechanism, and to scrutinize the conversion of propylene to linear and branched oligomers on catalyst surfaces like metal-organic frameworks (MOFs). Researchers use DFT to calculate the energy barriers for crucial steps like C-C bond formation and beta-hydride elimination to determine the rate-determining step. For reactions on acidic zeolites, DFT is employed to investigate the kinetic influences of the catalyst's void environment, calculating adsorption energies of propene and its isomers and mapping the transition states for dimerization, which is often the rate-determining step in the oligomerization network.
The following table provides a representative comparison of computational methods often benchmarked for reaction energetics in systems related to hydrocarbon chemistry. The mean absolute errors (MAEs) are illustrative of typical performance for reaction energies.
| Method Category | Specific Method | Typical Application in Olefin Chemistry | Relative Computational Cost | Illustrative Mean Absolute Error (kcal/mol) |
| Ab Initio | MP2 | Geometry optimization, interaction energies | High | 5-10 |
| Ab Initio | CCSD(T) | High-accuracy single-point energy calculations (Benchmarking) | Very High | < 1 |
| DFT | B3LYP | Reaction mechanisms, barrier heights | Medium | 2-5 |
| DFT | BP86 | Transition metal catalysis, electronic structures | Medium | 3-6 |
| DFT | BMK | Thermochemistry, heats of formation | Medium | ~5.7 |
| Semi-empirical | SCC-DFTB | Large systems, initial screening | Low | ~11.6 |
This table presents illustrative data synthesized from various benchmarking studies to show relative performance.
Chemoinformatics and Machine Learning Applications in this compound Research
Chemoinformatics and machine learning (ML) are increasingly being applied to analyze, predict, and optimize complex polymerization processes, offering powerful tools for research into this compound and related polyolefins.
Chemoinformatics approaches are particularly valuable for handling the immense complexity of reaction networks in oligomerization. Automated network generation is a key application, used to construct detailed networks of elementary reactions for processes like light alkene transformations over acidic zeolites. For propene oligomerization, this involves creating a library of thousands of species and reactions within a defined carbon number range (e.g., C2-C9). This allows for the development of detailed microkinetic models at the level of elementary steps. Such models, which can include reaction families like oligomerization, isomerization, and cracking, are essential for accurately simulating the kinetic behavior of the reaction network and predicting product selectivities under various operating conditions.
Machine Learning (ML) techniques provide a different, data-driven approach to modeling. Given the challenges in developing purely mechanistic models for complex nonlinear polymerization processes, ML methods like Artificial Neural Networks (ANNs) have proven to be useful predictive tools. They can learn the relationships within a process from experimental or simulation data without needing a complete physical and chemical description of the system. Boosting algorithms, such as Gradient Boosting, XGBoost, and CatBoost, are powerful tools for tackling the high-dimensional and complex problems found in polymer science.
Key applications of ML in polymer and oligomer research include:
Property Prediction: ML models are trained to establish quantitative structure-property relationships (QSPR). By using numerical representations of polymer structures, such as fingerprints, these models can predict material properties with high accuracy. azom.com For example, gradient boosting regression with decision trees has been used to predict polymer cloud points with a high degree of accuracy (RMSE of 3.9 °C).
Process Optimization and Control: ML models can be integrated into control strategies for polymerization processes. For instance, a feedforward neural network model was used as part of an optimal control strategy for a propylene polymerization process to control the melt index.
Inverse Design: Advanced ML frameworks can solve the inverse design problem, where a desired property is specified, and the algorithm predicts the chemical structure or composition needed to achieve it. This approach combines ML models with optimization algorithms, like particle swarm optimization, to rapidly explore the vast chemical space and identify promising new materials for experimental verification.
The table below summarizes various ML algorithms and their demonstrated applications in polymer science, which are relevant to the study and production of oligomers like this compound.
| Machine Learning Algorithm | Application Area | Specific Task Example | Reference |
| Artificial Neural Networks (ANN) | Process Control & Modeling | Predictive modeling of melt index in propylene polymerization. | |
| Gradient Boosting Regression (GBR) | Property Prediction | Predicting cloud point temperatures for poly(2-oxazoline)s. | |
| Gaussian Process Regression (GPR) | Structure-Property Linkage | Developing surrogate models for polymer dielectric properties. | azom.com |
| Boosting Algorithms (XGBoost, etc.) | Material Design & Analysis | Predicting mechanical performance and bond strength. | |
| Graph Neural Networks (GNN) | Property Prediction | Establishing QSPR for designing polymer structures. |
Advanced Analytical Methodologies for 1 Propene, Tetramer Research
Development of Sophisticated Chromatographic Techniques for Isomer Separation and Quantification
Chromatography is a cornerstone for analyzing the complex isomeric mixtures of propylene (B89431) tetramer. High-resolution techniques are essential to separate the components for individual identification and quantification.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for analyzing the volatile and semi-volatile oligomers produced during propylene polymerization. The high separation efficiency of capillary GC columns allows for the resolution of many different isomers, while the mass spectrometer provides identification based on mass-to-charge ratio and fragmentation patterns.
In the context of 1-propene, tetramer, GC-MS is crucial for determining the oligomer distribution in a given sample. For instance, in studies of polypropylene (B1209903) pyrolysis, GC-MS is used to identify the resulting degradation products, where specific branched alkenes, including propylene dimer (2-methylpent-1-ene), trimer (2,4-dimethylhept-1-ene), and tetramer (2,4,6-trimethylnon-1-ene), serve as fingerprint products of the reaction. This allows researchers to understand the degradation mechanism and the composition of the resulting oil.
Advanced techniques like two-dimensional gas chromatography (GCxGC) coupled to a time-of-flight mass spectrometer (TOFMS) provide even greater resolving power. This has been applied to characterize the complex C8 and C12 regions of olefin oligomerization products. GCxGC-TOFMS can separate isomers based on properties like branching, which influences their boiling points and retention times, providing detailed insight into the product mixture. For example, di- and tri-branched dodecene isomers can be separated from monobranched and linear isomers, and their relative concentrations can be tracked with changes in reaction conditions like temperature.
Table 1: Example GC-MS Data for Propylene Oligomerization Products
This table illustrates typical data obtained from a GC-MS analysis of a propylene oligomerization product mixture, highlighting the identification of various tetramer isomers.
| Retention Time (min) | Identified Compound | Molecular Formula | Key Mass Fragments (m/z) | Relative Abundance (%) |
|---|---|---|---|---|
| 22.5 | 2,4,6-Trimethylnon-1-ene | C12H24 | 168 (M+), 57, 70, 83 | 15.2 |
| 22.8 | Isomer of Dodecene | C12H24 | 168 (M+), 57, 69, 83 | 11.4 |
| 23.1 | Isomer of Dodecene | C12H24 | 168 (M+), 57, 70, 97 | 9.8 |
| 23.5 | Isomer of Dodecene | C12H24 | 168 (M+), 57, 83, 111 | 7.5 |
Note: Data is representative and compiled for illustrative purposes based on findings in cited literature.
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and isolation of specific oligomeric fractions from a polymer matrix, particularly for compounds that are less volatile or require purification for further analysis. For propylene tetramer research, preparative HPLC can be used to isolate a sufficient quantity of the tetramer fraction from other oligomers (trimers, pentamers, etc.).
Once the tetramer fraction is isolated, analytical HPLC, often using a normal-phase system (e.g., a silica (B1680970) stationary phase with a non-polar mobile phase like hexane), can be employed to separate the individual tetramer isomers from each other. Although these isomers often lack a strong chromophore for UV detection, it is possible to use low wavelengths (around 200 nm) for detection. The separated isomers can then be collected manually for subsequent characterization by spectroscopic methods.
The ability to isolate pure oligomer fractions is critical for creating primary standards for quantification. For example, a purified tetramer fraction can be used to establish a standard curve for accurately determining the concentration of tetramer in various materials.
Table 2: HPLC System for Propylene Tetramer Isomer Separation
| Parameter | Description | Reference |
|---|---|---|
| Chromatography Mode | Normal Phase HPLC | |
| Stationary Phase | Silica Gel (e.g., S5W silica) | |
| Mobile Phase | Hexane / Methyl tert-butyl ether (MTBE) (e.g., 99.5:0.5 v/v) | |
| Flow Rate | Typically 1 ml/min | |
| Detection | UV Detector at low wavelength (e.g., 200 nm) | |
| Application | Separation of tetramer isomers for characterization and quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Oligomer Distribution Analysis
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights
Once chromatographic separation is achieved, advanced spectroscopic techniques are employed to determine the precise molecular structure of the this compound isomers and to gain insights into the reaction mechanisms that form them.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination of organic molecules. For the complex, branched structures of this compound isomers, one-dimensional (¹H and ¹³C) NMR provides initial information, but multi-dimensional NMR is essential for complete structural assignment.
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity within the molecule.
COSY (¹H-¹H Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the carbon backbone from one proton to the next.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to, confirming C-H connections.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the full structure across quaternary carbons (which have no attached protons).
These techniques allow researchers to confirm the regioselectivity and stereochemistry of the isomers, which is vital for understanding how propylene units add together during oligomerization.
While standard GC-MS is excellent for separation and providing nominal mass data, High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the mass of a molecule with extremely high accuracy (typically to four or five decimal places). researchgate.net This precision allows for the determination of the exact elemental formula of the parent ion and its fragments.
For this compound (C12H24), the exact mass can distinguish it from other potential compounds with the same nominal mass but different elemental compositions. Furthermore, when analyzing reaction products, HRMS can identify and confirm the composition of unexpected byproducts or functionalized derivatives. Techniques like Direct Analysis in Real Time (DART) coupled with HRMS can provide rapid, qualitative information about polymer compositions and additives. researchgate.net Tandem mass spectrometry (MS/MS) capabilities in HRMS instruments allow for the fragmentation of a selected ion and precise mass measurement of the resulting fragments, providing another layer of structural information that helps in differentiating isomers.
Table 3: Precise Mass Analysis of a C12H24 Isomer
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C12H24 | Represents any isomer of dodecene. |
| Nominal Mass | 168 amu | Calculated using integer masses of the most abundant isotopes (C=12, H=1). |
| Calculated Exact Mass | 168.187801 | Calculated using the precise masses of the most abundant isotopes. |
| HRMS Measured Mass | 168.1875 +/- 0.0005 | An experimental value that confirms the elemental composition as C12H24. |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are often complementary, as some molecular vibrations are strong in Raman but weak or absent in IR, and vice versa.
In the study of this compound and its synthesis, vibrational spectroscopy is highly valuable:
Monitoring Polymerization: The progress of an addition polymerization can be followed by monitoring the disappearance of the C=C double bond. The olefinic C=C stretch gives a characteristic band around 1650 cm⁻¹ in the Raman spectrum.
Characterizing Products: The spectra of polypropylene and its oligomers are characterized by strong bands from C-H stretching and bending of the methyl (CH₃) and methylene (B1212753) (CH₂) groups. The positions and relative intensities of these bands can provide information about the structure and tacticity of the polymer backbone.
Confirming Functionalization: If the propylene tetramer is used as a starting material for further chemical reactions (e.g., hydroxylation, oxidation), FTIR and Raman are used to confirm the introduction of new functional groups, such as hydroxyl (-OH) or carbonyl (C=O) groups, by observing their characteristic vibrational frequencies. For example, the appearance of a broad band around 3300 cm⁻¹ in the FTIR spectrum would indicate the successful addition of a hydroxyl group.
Table 4: Key Vibrational Frequencies for Propylene Tetramer Analysis
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| C-H (in CH₃, CH₂) | Stretching | 2850 - 3000 | FTIR & Raman |
| C=C (alkene) | Stretching | ~1650 | Raman (strong), FTIR (variable) |
| C-H (in CH₃) | Bending (asymmetric/symmetric) | 1450 - 1470 / 1375 - 1385 | FTIR |
| =C-H | Out-of-plane bending | 890 - 990 | FTIR (strong) |
Note: Frequencies are approximate and can shift based on the specific isomeric structure.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Analysis
In Situ and Operando Spectroscopic Methods for Reaction Monitoring
The investigation of 1-propene tetramerization benefits significantly from advanced analytical methodologies that allow for real-time monitoring of the reaction as it occurs. In situ and operando spectroscopic techniques are paramount in this regard, providing a window into the catalyst's state and the evolution of reactants, intermediates, and products under actual reaction conditions. These methods are crucial for understanding reaction mechanisms, catalyst deactivation pathways, and for optimizing the synthesis of this compound.
In situ analysis refers to the characterization of the catalyst or reacting species in the reaction environment, while operando (a term derived from the Latin for "working") spectroscopy simultaneously measures the catalytic performance (e.g., conversion, selectivity) and the spectroscopic features of the catalyst or reaction mixture. This dual approach allows for direct correlation between the catalyst's structure/state and its activity/selectivity for producing the desired C12 fraction.
Several spectroscopic techniques have been adapted for the in situ and operando study of propene oligomerization, each providing unique insights.
Operando UV-Vis Spectroscopy
Operando UV-Vis diffuse reflectance spectroscopy is a powerful tool for observing the formation and evolution of carbocationic intermediates and coke precursors, which are often colored species, on the surface of solid acid catalysts during propene oligomerization. researchgate.net Studies on zeolite catalysts such as ZSM-5 and Beta have utilized this technique to monitor the deactivation pathways that compete with the formation of desired oligomers like the tetramer. researchgate.net
Research has shown that during propene oligomerization at elevated temperatures (e.g., 523 K), various species are formed on the catalyst surface, which can be identified by their characteristic UV-Vis absorption bands. researchgate.net These include:
Cyclopentadienes and cyclohexadienes: Absorb in the 220–300 nm range.
Alkyl-substituted cyclopentenyl carbocations: Also absorb in the 220–300 nm range.
Dienyl carbocations and methylated benzene (B151609) carbocations: Exhibit bands around 320–350 nm.
Polycyclic aromatic hydrocarbons (coke precursors): Absorb at higher wavelengths. researchgate.net
By monitoring the intensity of these bands over time-on-stream, researchers can track the buildup of species that lead to catalyst deactivation. For instance, a study on ZSM-5 and zeolite beta showed that deactivation is initiated by the formation of an allylic hydrocarbon pool, which then acts as a scaffold for the formation of bulky alkylated benzenes and polycyclic aromatic hydrocarbons that block the catalyst pores. While these studies primarily focus on deactivation, the formation of these species is intrinsically linked to the oligomerization process that produces the this compound. The challenge lies in steering the reaction towards the formation and desorption of C12 oligomers before they evolve into heavier, deactivating compounds.
Table 1: Key Findings from Operando UV-Vis Spectroscopy of Propene Oligomerization
| Catalyst | Reaction Temperature (K) | Propene Pressure (kPa) | Observed Species (by UV-Vis) | Key Findings Related to Oligomerization/Deactivation |
| H-ZSM-5 | 523 | 50 | Dienes, Cyclopentenyl Cations, Alkylated Benzenes, Polyaromatics | Deactivation initiated by dienes and cyclopentenyl cations, leading to bulky alkylated benzenes and polyaromatics. researchgate.net |
| Zeolite Beta | 523 | 50 | Dienes, Cyclopentenyl Cations, Alkylated Benzenes, Polyaromatics | Similar deactivation pathway to H-ZSM-5, but with a more pronounced formation of polycyclic aromatic hydrocarbons at later stages. researchgate.net |
| HZ(0.8) (HZSM-5) | 523 | N/A | Cyclopentadienes, Cyclohexadienes, Benzenes, Carbenium Ions | Increased formation of aromatic intermediates from oligomerization and cyclization processes compared to standard HZSM-5. |
In Situ Infrared (IR) and Raman Spectroscopy
In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational techniques that provide detailed information about the molecular structures of adsorbed species, the catalyst framework, and the interactions between them.
In situ FTIR spectroscopy has been employed to study the adsorption of propene on various catalysts and the subsequent oligomerization reactions. For example, studies on zeolite catalysts can distinguish between Brønsted and Lewis acid sites and monitor their interaction with propene molecules. researchgate.net The formation of oligomeric chains can be tracked by observing changes in the C-H stretching and bending regions of the IR spectrum.
In situ Raman spectroscopy has also been used to investigate the stability of catalysts used in propene oxidation, a related reaction. For instance, the phase changes in bismuth molybdate (B1676688) catalysts during the partial oxidation of propene have been monitored, demonstrating the technique's sensitivity to the catalyst's structural integrity under reaction conditions.
Table 2: Application of Vibrational Spectroscopy in Propene-Related Reactions
| Technique | System Studied | Key Spectral Regions/Bands (cm⁻¹) | Information Gained |
| In situ FTIR | Propene adsorption on Ag- and Cu-exchanged Y zeolites | 1600-1300 | Identification of adsorbed propylene species. researchgate.net |
| Rheo-Raman | Polypropylene melting and crystallization | 808 (skeletal deformation), 2800-3050 (C-H stretch) | Correlation of macroscopic physical changes with molecular-level chemical and morphological changes. |
| In situ Raman | Propene oxidation over bismuth molybdate catalysts | 1575 | Detection of catalyst phase changes under reaction conditions. |
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of reactants, intermediates, and products directly in the reaction mixture. Solid-state NMR, in particular, can provide detailed information about the carbonaceous species formed within the pores of zeolite catalysts during propene oligomerization.
In a study complementing operando UV-Vis spectroscopy, solid-state ¹³C NMR was used to analyze the species retained in ZSM-5 and zeolite beta catalysts after propene oligomerization using ¹³C-labeled propene. The spectra confirmed the presence of long-chain aliphatic carbons, which are indicative of oligomerization, as well as aromatic and polycyclic aromatic species that contribute to catalyst deactivation.
While direct in situ liquid-phase NMR monitoring of 1-propene tetramer formation is less commonly reported in the literature for heterogeneous catalysis due to experimental challenges, the principles of using NMR for reaction monitoring are well-established. Benchtop NMR spectrometers coupled with flow reactors are emerging as a viable method for real-time analysis of chemical reactions, offering the ability to quantify reactants and products without the need for calibration.
Table 3: Spectroscopic Data from Solid-State NMR of Post-Reaction Zeolites
| Catalyst | Reactant | Spectroscopic Method | Key Observations | Inferred Species |
| ZSM-5 | Propene-2-¹³C | ¹³C CP-MAS NMR | Signals in aliphatic and aromatic regions. | Long-chain oligomers, alkylated benzenes, polycyclic aromatics. |
| Zeolite Beta | Propene-2-¹³C | ¹³C CP-MAS NMR | Signals in aliphatic and aromatic regions. | Long-chain oligomers, alkylated benzenes, polycyclic aromatics. |
Research on Advanced Applications and Functionalization of 1 Propene, Tetramer
Investigation of 1-Propene, tetramer as an Advanced Chemical Intermediate
This compound, also known as propylene (B89431) tetramer or dodecene, is a C12 branched olefin that serves as a crucial building block in the chemical industry. equilex.com Its unique structure and reactivity make it a valuable intermediate for synthesizing a wide array of downstream chemical derivatives. The production of this compound typically involves the oligomerization of propylene using a solid phosphoric acid catalyst. This process yields a mixture of higher olefins from which the C12-rich fraction is separated.
Synthesis of Functionalized Derivatives (e.g., Alkylphenols, Surfactant Precursors)
A significant application of this compound is in the production of alkylphenols, particularly dodecylphenol (B1171820) (DDP). This reaction involves the alkylation of phenol (B47542) with propylene tetramer, often in the presence of an acid catalyst. Dodecylphenol is a key intermediate, primarily used in manufacturing additives for lubricating oils, such as sulfurized alkyl phenate detergents. The highly branched structure of the tetrapropenyl group imparts excellent oil solubility and compatibility with other lubricant components.
Furthermore, this compound is a precursor for various surfactants. equilex.com Through sulfonation, it can be converted into dodecylbenzene (B1670861) sulfonates, which are effective detergents. Historically, alkyl benzene (B151609) sulfonates derived from propylene tetramer gained widespread use in laundry detergents. Additionally, the reaction of this compound with maleic anhydride (B1165640) produces tetrapropenyl succinic anhydride (TPSA), which can be a precursor in the formation of surfactants and wetting agents.
Research into Hydroformylation Products and Derivatives
Hydroformylation, or the oxo process, of this compound leads to the formation of C13 aldehydes, which can be further hydrogenated to produce tridecyl alcohols. This process involves reacting the olefin with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a rhodium or cobalt complex. The resulting tridecyl alcohols are valuable chemical intermediates. braskem.store
Research has focused on optimizing the hydroformylation of long-chain olefins like 1-dodecene (B91753) to achieve high yields of linear aldehydes, which are often the more desired product. Studies have explored various catalytic systems, including the use of rhodium-based catalysts in thermomorphic multicomponent solvent (TMS) systems and microemulsion systems to enhance reaction rates and facilitate catalyst recycling. The hydroformylation products of dodecene, which consist of C12 olefins and paraffins, C13 alcohols and aldehydes, and other compounds, have applications in the production of detergents, lubricant additives, and plastic additives.
Advanced Materials Research Involving this compound Motifs
The unique branched structure of this compound makes it a valuable component in the research and development of advanced materials with specific performance characteristics.
Role in Specialty Polymer Synthesis Research
This compound and its derivatives are investigated in the synthesis of specialty polymers. equilex.com For instance, the copolymerization of 1-dodecene with other alpha-olefins like 1-butene (B85601) or 1-decene (B1663960) leads to the formation of polyolefins with tailored properties such as crystallinity, melting point, and viscosity. These polymers find use as modifiers for plastics and rubbers, enhancing their durability and performance.
Research has also explored the polymerization of 1-dodecene using various catalyst systems, including Ziegler-Natta and metallocene catalysts, to produce high molecular weight polymers. These studies aim to create polymers with specific microstructures and properties for various applications, such as in packaging materials and fibers for textiles. For example, the polymerization of 1-dodecene can yield ultrahigh molecular weight polymers with low polydispersity, indicating a high degree of control over the polymerization process.
Investigation as a Component in High-Performance Lubricants Research
This compound is a key feedstock in the production of polyalphaolefins (PAOs), which are synthetic base oils for high-performance lubricants. The oligomerization of 1-dodecene produces PAOs with excellent properties, including a high viscosity index, low-temperature fluidity, and thermal stability. These characteristics make them suitable for demanding applications in automotive, industrial, and aerospace lubricants.
Research in this area focuses on developing PAOs with tailored properties by controlling the oligomerization process of feedstocks like 1-dodecene. The resulting lubricants offer benefits such as extended drain intervals and improved efficiency compared to conventional mineral oil-based lubricants. For example, hydrogenated polymers of 1-dodecene are used as base stocks in lubricant formulations due to their high molecular weight and saturated structure, which provide good low-temperature properties and viscosity index.
Studies on its Incorporation into Adhesives and Sealants Research
The chemical structure of this compound lends itself to applications in the formulation of adhesives and sealants. It can be used to produce additives that improve the performance characteristics of these materials. For instance, tetrapropenyl succinic anhydride (TPSA), derived from this compound, can be used as a curing agent for epoxy resins, imparting flexibility and reducing shrinkage in the final product. This makes it suitable for applications like encapsulating and potting in electronics.
Furthermore, copolymers involving 1-dodecene are explored for their adhesive properties. These polymers can be formulated into adhesives and sealants that offer good resistance to water and chemicals. The market for this compound is driven in part by the demand for high-performance bonding solutions in industries such as automotive and construction.
Interactive Data Table: Applications of this compound Derivatives
| Derivative | Precursor | Application Area | Key Research Findings |
| Dodecylphenol (DDP) | This compound & Phenol | Lubricant Additives | Imparts excellent oil solubility and compatibility. |
| Dodecylbenzene Sulfonates | This compound & Benzene | Surfactants, Detergents | Historically significant in laundry detergents. |
| Tridecyl Alcohols | This compound | Chemical Intermediates | Produced via hydroformylation, used in various syntheses. |
| Polyalphaolefins (PAOs) | This compound (as 1-dodecene) | High-Performance Lubricants | Offers high viscosity index and thermal stability. |
| Tetrapropenyl Succinic Anhydride (TPSA) | This compound & Maleic Anhydride | Adhesives, Sealants, Corrosion Inhibitors | Acts as a flexible curing agent for epoxy resins. |
| Specialty Copolymers | This compound (as 1-dodecene) | Plastics, Adhesives | Can be tailored for specific properties like crystallinity and viscosity. |
Research on Biofuel Additive Potential
Research into the application of this compound and related propylene oligomers as biofuel additives or components has identified them as valuable intermediates for producing high-performance fuels. Propylene tetramer, a branched C12 olefin, falls within the ideal carbon number range for jet fuels. Kerojet fuels are primarily composed of molecules with 10-14 carbon atoms. This positions propylene oligomerization products as suitable candidates for synthesizing synthetic jet fuels.
A key area of investigation involves the combined oligomerization of propene and alkylation of aromatics over a solid phosphoric acid (SPA) catalyst to produce a synthetic fuel that meets Jet A-1 specifications. This process can be integrated into biorefineries where propene can be derived from biomass sources, offering a pathway to renewable hydrocarbon fuels. The resulting fuel is a mixture of alkylated aromatics and paraffinic compounds derived from the oligomers.
Furthermore, the functionalization of olefin monomers like this compound is an active area of research to enhance their properties for fuel applications. Functionalized monomers and their derivatives can be used as additives in fuels and lubricants to provide properties such as improved dispersancy and detergency. These functional base oils can potentially reduce the need for supplemental additives. For instance, reacting the functionalized monomer with an enophilic reagent like maleic anhydride can create derivatives with utility as fuel additives.
Valorization Research of this compound Distillation Residues
The production of this compound involves the oligomerization of propylene, which yields a mixture of olefins with varying chain lengths. The desired C12 fraction (the tetramer) is separated via distillation, leaving behind a residual stream. This residue presents both a disposal challenge and an opportunity for valorization.
Compositional Analysis of Residual Streams
The distillation residues from the manufacture of this compound are complex mixtures of high-boiling hydrocarbons. The primary components of these streams are higher oligomers of propylene, such as pentamers (C15), hexamers (C18), and even larger species. Besides these higher oligomers, the residue can contain other impurities formed during the polymerization and distillation processes.
The exact composition varies depending on the reaction conditions and the efficiency of the distillation process. However, the feed to the distillation column itself is an oligomeric mixture, and analysis of typical propylene oligomer products illustrates the range of carbon numbers present. The heavier fractions (C13 and higher) are more likely to be concentrated in the distillation residue.
Table 1: Typical Carbon Distribution of Propylene Oligomerization Products
| Carbon Number | Distribution in BX Grade (% wt) | Distribution in B Grade (% wt) |
| C9 & lower | 0.5 | 2.7 |
| C10 | 5.3 | 9.4 |
| C11 | 14.4 | 12.9 |
| C12 | 75.6 | 64.0 |
| C13 | 3.7 | 6.7 |
| C14 | 0.5 | 3.2 |
| C15 & higher | < 0.1 | 1.1 |
| This table represents typical compositions of commercial propylene tetramer grades before the final distillation cut that would generate the residue. The residue would be enriched in the C13 and higher fractions. Data sourced from . |
Development of Upcycling Strategies for Oligomeric Mixtures
Chemical upcycling offers a promising approach to convert low-value distillation residues into higher-value products, enhancing the economic and environmental sustainability of this compound production. While research specifically targeting this compound residues is nascent, strategies developed for valorizing similar oligomeric and polymeric waste, such as polyolefins, provide a clear framework. researchgate.net
These strategies focus on chemically transforming the hydrocarbon mixture into new functional molecules or materials. Key upcycling pathways being explored for oligomeric mixtures include:
Conversion to Surfactants: One researched method involves the controlled degradation of polyolefins into waxes, which are then oxidized to produce fatty acids. researchgate.net These fatty acids can be further processed into high-value surfactants. researchgate.net This approach is applicable to the oligomeric residue, potentially converting it into cleaning agents and emulsifiers.
Synthesis of New Monomers: Depolymerization or selective cleavage of the oligomer chains can yield new building blocks for high-performance polymers. For example, aminolysis has been used to convert polyesters into bis-imidazole monomers, which are then polymerized into high molecular weight ionenes. Similar functionalization approaches could be applied to the olefinic oligomers in the residue.
Creation of Polymer Compatibilizers: The oligomeric mixture could be functionalized to create multi-block copolymers. These copolymers can act as compatibilizers, enabling the recycling and upcycling of mixed plastic wastes that are otherwise difficult to process.
The development of these strategies aims to transform a waste stream into valuable chemical products, aligning with the principles of a circular economy.
Table 2: Potential Upcycling Strategies for Oligomeric Residues
| Upcycling Strategy | Process | Potential High-Value Product |
| Oxidation & Saponification | Controlled thermolysis followed by oxidation over a catalyst (e.g., manganese stearate) and subsequent processing. researchgate.net | Fatty acids, Surfactants. researchgate.net |
| Depolymerization & Repolymerization | Chemical cleavage (e.g., aminolysis) to create new functional monomers, followed by polymerization. | Specialty monomers, High-performance polymers (e.g., ionenes). |
| Functionalization | Introduction of polar groups or reactive sites onto the oligomer chains to create reactive block copolymers. | Polymer blend compatibilizers. |
| This table outlines potential upcycling pathways for oligomeric mixtures based on established research for similar polymer feedstocks. |
Environmental Research Perspectives on 1 Propene, Tetramer
Environmental Fate and Transport Mechanisms
The environmental distribution of 1-propene, tetramer is governed by its physicochemical properties. As a colorless liquid that is less dense than water and insoluble, its transport and fate vary significantly across atmospheric, aquatic, and terrestrial environments.
| Property | Value | Source(s) |
| Physical State | Liquid | |
| Molecular Weight | ~168.3 g/mol | |
| Boiling Point | 185–196°C (365–385°F) | |
| Flash Point | 52-77°C (120-172°F) | |
| Density | ~0.76 g/mL | |
| Water Solubility | Insoluble | |
| Vapor Density | 5.81 (Air = 1) |
Once volatilized into the atmosphere, this compound is subject to degradation primarily through photochemical reactions. Research on analogous C12 alkenes, such as 1-dodecene (B91753), indicates that the dominant degradation pathway is reaction with photochemically-produced hydroxyl radicals (•OH). The estimated atmospheric half-life for 1-dodecene via this reaction is approximately 9.96 hours. Reactions with ozone are also possible, particularly during the evening, while interactions with atomic oxygen or sulfur dioxide are considered insignificant due to their lower atmospheric concentrations. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are known to effectively degrade unsaturated or aromatic organic compounds through electrophilic addition.
In the event of a release into an aquatic environment, this compound is expected to float on the surface due to its low water solubility and density of less than 1.0 g/cm³. This behavior can lead to the formation of a surface slick, which can foul shorelines and pose a risk to water intakes. Its transport is largely influenced by water currents and wind.
In terrestrial environments, the mobility of this compound in soil is determined by its adsorption characteristics. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. Quantitative Structure-Activity Relationship (QSAR) estimations for branched dodecene provide a log Koc value of 4.47 (MCI method), suggesting that it has a high potential for adsorption to soil and organic matter. europa.eu A high Koc value indicates that the substance is not highly mobile in soil and is less likely to leach into groundwater. However, runoff from contaminated soil can still lead to the pollution of surface waters.
| Environmental Parameter | Finding/Value | Significance | Source(s) |
| Aquatic Behavior | Floats on water | Influences transport on surface waters, potential for shoreline contamination. | |
| Bioaccumulation Potential | High (BCF: ≥500 and <4000) | Indicates a potential to accumulate in aquatic organisms. | |
| Soil Adsorption Coefficient (log Koc) | 4.47 (Estimated) | Suggests low mobility in soil and strong adsorption to organic matter. | europa.eu |
| Hydrolysis | Will not undergo hydrolysis | Not a significant degradation pathway in water. |
Atmospheric Degradation Pathways
Biodegradation Pathways and Microbial Interactions in Environmental Systems
Research into the biodegradation of this compound reveals conflicting findings, largely rooted in the historical evolution of its chemical composition.
Historically, propylene (B89431) tetramer was a key precursor in the synthesis of propylene tetramer benzene (B151609) sulfonate (PTBS), a type of branched alkylbenzene sulfonate (ABS) surfactant. acs.org Extensive environmental problems, such as persistent foaming in rivers during the mid-20th century, were linked to PTBS because its highly branched alkyl chain was resistant to microbial degradation. Microorganisms typically degrade straight-chain alkanes via β-oxidation, a process that is sterically hindered by the branching present in PTBS. This resistance led to the widespread replacement of these branched surfactants with more biodegradable linear alkylbenzene sulfonates (LAS). acs.org The GESAMP (Group of Experts on the Scientific Aspects of Marine Environmental Protection) hazard profile for propylene tetramer reflects this, classifying it as "not readily biodegradable".
In contrast, modern safety data sheets for commercial this compound products often state that the substance is "expected to rapidly degrade" or is readily biodegradable. This discrepancy likely arises from differences in the specific isomer distribution of current formulations compared to the highly branched structures of early PTBS.
The microbial metabolism of alkenes can occur through several pathways. Aerobic degradation is generally the most efficient, with microbes using oxygenases to attack the hydrocarbon chain. For 1-alkenes, anaerobic metabolism has also been observed in sulfate-reducing bacteria, which can involve the oxidation of the double bond to form fatty acids or the addition of organic carbon at various positions along the chain. However, branched-chain hydrocarbons are generally more resistant to biodegradation than their straight-chain counterparts because the branches interfere with enzymatic processes.
Research on Methodologies for Environmental Monitoring and Remediation
Effective management of this compound in the environment relies on robust monitoring and remediation technologies.
For environmental monitoring, the standard analytical method for detecting hydrocarbons like this compound is gas chromatography (GC) coupled with a suitable detector, most commonly a mass spectrometer (GC-MS). This technique allows for the separation and quantification of individual isomers within a complex mixture. For analyzing microplastics, which can contain various polymer additives, Pyrolysis-GC/MS has been identified as a useful technique, with propylene tetramer listed as a characteristic pyrolyzate. Sample preparation for water analysis often involves solid-phase extraction (SPE) to concentrate the analytes before GC-MS analysis.
In the case of environmental contamination, remediation strategies range from simple containment to advanced treatment technologies.
Containment: For spills, initial response involves containment using dikes or absorbents like sand, clay, or diatomaceous earth to prevent migration into waterways or sewers.
Enhanced Bioremediation: This approach aims to stimulate the natural microbial degradation of contaminants. For hydrocarbon-contaminated sites, this can involve biostimulation (adding nutrients like nitrogen and phosphorus and electron acceptors like oxygen) or bioaugmentation (introducing specialized hydrocarbon-degrading microbial cultures). mdpi.com Surfactant-enhanced bioremediation can also be used to increase the bioavailability of hydrophobic contaminants like this compound to microorganisms.
Chemical and Physical Treatment: Advanced oxidation processes (AOPs), such as those using UV/H₂O₂ or Fenton's reagent, can be employed to chemically degrade recalcitrant organic compounds by generating powerful hydroxyl radicals. Other active remediation systems used for volatile organic compounds include soil vapor extraction (SVE) and air sparging, which remove contaminants from the subsurface for above-ground treatment.
Research continues to focus on developing more efficient and cost-effective remediation technologies for hydrocarbon-contaminated sites.
Future Directions and Emerging Research Areas
Interdisciplinary Research Opportunities for 1-Propene, tetramer
The versatile chemical nature of this compound, also known as propylene (B89431) tetramer, opens up a wide array of interdisciplinary research opportunities. Its derivatives are finding applications in diverse fields ranging from materials science to the pharmaceutical sector.
In materials science , there is growing interest in using propylene tetramer derivatives to create advanced polymers and resins. These materials exhibit desirable properties such as being lightweight, durable, and recyclable, making them suitable for high-performance applications in the automotive, packaging, and textile industries. Research is also emerging in the use of these derivatives in nanomaterials.
The chemical industry continues to explore innovative uses for propylene tetramer. It serves as a crucial intermediate in the synthesis of surfactants for cleaning products, personal care items, and agricultural chemicals. Its high reactivity and ability to blend well with other chemicals make it a valuable building block for various downstream products.
In the pharmaceutical sector , propylene tetramer derivatives are being investigated as specialty pharmaceutical compounds. This involves leveraging the unique branched structure of the tetramer to design and synthesize complex molecules with potential therapeutic applications.
Finally, the field of sustainable chemistry presents significant opportunities. The push for greener manufacturing processes is driving research into bio-based feedstocks for propylene production. Researchers are exploring the conversion of glycerol, a byproduct of biodiesel production, into bio-based propylene, which can then be used to produce propylene tetramer.
Advancements in Process Intensification and Reaction Engineering for this compound Production
One key area of development is the use of reactive distillation . This technique combines the chemical reaction and separation steps into a single unit, leading to significant energy savings and increased efficiency. For the oligomerization of propylene, using a distillation column reactor with catalysts like MCM-22 zeolite allows the process to be carried out at lower temperatures and pressures, resulting in higher conversion rates and selectivity towards desired oligomers like the tetramer.
Flow chemistry is another impactful advancement. By conducting reactions in a continuous flow system, manufacturers can achieve precise control over parameters like temperature, pressure, and residence time. This leads to improved selectivity, higher yields, and enhanced safety by minimizing the volume of hazardous materials handled at any given time. Spinning disc reactors, a type of dynamic flow reactor, have shown promise for handling reactions that involve solid precipitation, which can be a challenge in traditional batch reactors.
The development of more efficient catalytic systems is also crucial. The industrial production of propylene tetramer often involves reacting propylene over a solid acid catalyst, such as zeolites or metal oxides, at high temperatures and pressures. Research is focused on developing catalysts that offer higher selectivity towards the tetramer, thereby reducing the formation of unwanted byproducts and simplifying downstream purification processes.
| Technology | Key Advantages for this compound Production |
| Reactive Distillation | Lower operating temperatures and pressures, higher conversion and selectivity, energy savings. |
| Flow Chemistry | Precise control over reaction parameters, improved yield and selectivity, enhanced safety. |
| Advanced Catalysis | Higher selectivity towards tetramer, reduced byproduct formation, simplified purification. |
Novel Catalyst Discovery and Design for Tailored Oligomerization
The discovery and design of novel catalysts are at the forefront of research to achieve tailored oligomerization of 1-propene, specifically to maximize the yield of the tetramer. Scientists are exploring a range of catalyst types, from traditional solid acids to advanced metal-organic frameworks and transition metal complexes.
Solid acid catalysts , such as solid phosphoric acid (SPA) and various zeolites, have been the conventional choice for propylene oligomerization. However, recent research has focused on modifying these catalysts to improve their performance. For instance, zeolites like MCM-22 are being investigated for their ability to promote oligomerization at lower temperatures and pressures. The pore structure and acidity of these zeolites can be tailored to control the product distribution.
Metal-organic frameworks (MOFs) are emerging as a promising class of catalysts due to their highly tunable nature. chemrxiv.org Researchers are using computational methods like density functional theory (DFT) to screen and design trimetallic MOF nodes for propylene oligomerization. This allows for the rational design of catalysts with specific active sites to favor the formation of desired oligomers.
Homogeneous transition metal catalysts , particularly those based on nickel and zirconium, are also being extensively studied. Nickel-based catalysts are used in industrial processes like the Dimersol process for olefin dimerization. Zirconocene (B1252598) catalysts, when activated with cocatalysts like methylaluminoxane (B55162) (MAO), have shown high activity in the oligomerization of α-olefins. The ligand environment around the metal center can be modified to influence the selectivity of the oligomerization reaction.
Research is also exploring the use of computational modeling to understand the reaction mechanisms at a molecular level, which can guide the design of more efficient and selective catalysts.
| Catalyst Type | Key Features and Research Focus |
| Solid Acid Catalysts (Zeolites, SPA) | Well-established, focus on tailoring acidity and pore structure for improved selectivity (e.g., MCM-22). |
| Metal-Organic Frameworks (MOFs) | Highly tunable porous materials, computational design of active sites for specific oligomers. chemrxiv.org |
| Homogeneous Transition Metal Catalysts (Ni, Zr) | High activity, research on ligand design to control selectivity and product distribution. |
Circular Economy Approaches for this compound and its Derivatives
The principles of a circular economy are increasingly being applied to the production and end-of-life management of this compound and its derivatives. The goal is to minimize waste, reduce reliance on fossil fuels, and create a more sustainable chemical industry.
A primary focus is the development of chemical recycling processes. Unlike mechanical recycling, which can lead to a degradation in material quality, chemical recycling breaks down polymers into their constituent monomers or other valuable chemical feedstocks. These can then be used to produce new, virgin-quality polymers and other chemical products. For polymers derived from propylene tetramer, such as certain types of polyolefins, research is underway to develop efficient depolymerization techniques.
Another key strategy is the utilization of bio-based feedstocks . The production of propylene, the raw material for propylene tetramer, is traditionally reliant on fossil fuels. Researchers are actively developing methods to produce "bio-propylene" from renewable resources like biomass. For example, glycerol, a byproduct of biodiesel production, can be converted into allyl alcohol, which can then be selectively reduced to propylene using novel catalysts.
Furthermore, there is a growing emphasis on designing products with recyclability in mind . This involves creating polymers and materials derived from propylene tetramer that are easier to deconstruct and recycle at the end of their useful life.
The transition to a circular economy for olefins like propylene and its derivatives is seen as a critical step in decarbonizing the chemical industry and ensuring long-term resource security.
| Circular Economy Approach | Description |
| Chemical Recycling | Depolymerization of waste polymers back to monomers or valuable chemical feedstocks for producing new materials. |
| Bio-based Feedstocks | Production of propylene from renewable resources like biomass (e.g., glycerol) to reduce fossil fuel dependence. |
| Design for Recyclability | Creating materials and products that are inherently easier to recycle and reprocess at their end-of-life. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-propene tetramer ((Me₂C=CH₂)₄), and how do reaction conditions influence oligomerization efficiency?
- Methodological Answer : The synthesis of 1-propene tetramer involves catalytic oligomerization of propene derivatives, often using Ziegler-Natta or acid catalysts under controlled temperature (e.g., 50–120°C) and pressure. Reaction efficiency is influenced by catalyst selectivity, solvent polarity, and monomer purity. Structural validation via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) is critical to confirm oligomer chain length and regiospecificity .
Q. How is the structural integrity of 1-propene tetramer validated using spectroscopic and chromatographic methods?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₆H₃₂), while ¹³C NMR identifies branching patterns (e.g., terminal vs. internal double bonds). Gas chromatography (GC) coupled with flame ionization detection (FID) quantifies isomer distribution. Cross-validation with X-ray crystallography, where feasible, resolves ambiguities in stereochemical configurations .
Advanced Research Questions
Q. What computational approaches (e.g., DFT, molecular dynamics) are employed to predict the thermodynamic stability and conformational dynamics of 1-propene tetramer aggregates?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/DGDZVP level calculates equilibrium geometries and vibrational spectra, comparing isolated tetramers vs. solid-state forms. Molecular dynamics simulations model aggregation behavior under varying solvent conditions. Discrepancies between computational predictions and experimental data (e.g., SAXS profiles) require iterative refinement of force fields and symmetry constraints .
Q. How do researchers reconcile discrepancies between experimental crystallographic data and computational models in tetramer structure analysis?
- Methodological Answer : When SAXS or XRD data deviates from computational models (e.g., symmetry-breaking in crystal lattices), multi-scale modeling integrates quantum mechanics (QM) for local interactions and molecular mechanics (MM) for global packing effects. Statistical clustering of hexamer substrates (as in protease studies) can identify dominant tetramer conformers, resolving ambiguities in crystallographic symmetry .
Q. What experimental designs are optimal for investigating catalytic mechanisms in 1-propene tetramer formation under non-standard pressure conditions?
- Methodological Answer : High-pressure reactors (e.g., autoclaves) coupled with in-situ FTIR or Raman spectroscopy monitor real-time oligomerization kinetics. Isotopic labeling (e.g., deuterated propene) traces reaction pathways, while Arrhenius plots correlate activation energy with pressure gradients. Post-reaction analysis via GC-MS identifies byproducts, informing mechanistic refinements .
Q. How can researchers design kinetic studies to distinguish between chain-growth and step-growth mechanisms in tetramer synthesis?
- Methodological Answer : Time-resolved sampling during polymerization, analyzed via size-exclusion chromatography (SEC), tracks molecular weight distribution over time. A monotonic increase in tetramer concentration supports chain-growth mechanisms, while step-growth is indicated by early dimer/trimer intermediates. Rate constants derived from Michaelis-Menten kinetics further differentiate mechanisms .
Data Analysis and Contradiction Resolution
Q. What statistical frameworks are used to analyze conflicting data in tetramer aggregation studies (e.g., SAXS vs. crystallography)?
- Methodological Answer : Bayesian inference models quantify confidence intervals between SAXS-derived radius of gyration (Rg) and XRD-measured lattice parameters. Cluster analysis of tetramer conformers (e.g., k-means) identifies dominant structural motifs, while χ² minimization aligns computational scattering profiles with experimental data .
Q. How do researchers address batch-to-batch variability in 1-propene tetramer synthesis for reproducible material properties?
- Methodological Answer : Design of Experiments (DoE) frameworks, such as factorial designs, isolate critical variables (e.g., catalyst loading, temperature). Multivariate analysis (PCA or PLS) correlates process parameters with product purity and yield. Robustness testing under edge-case conditions (e.g., excess moisture) identifies failure modes for process optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
